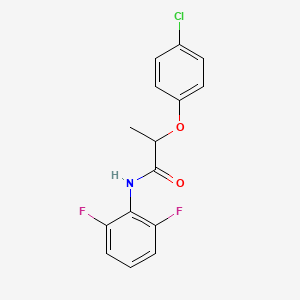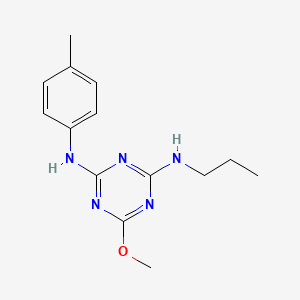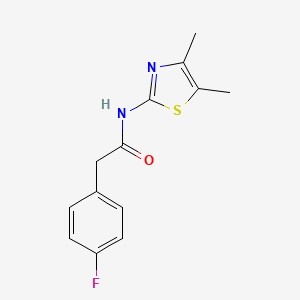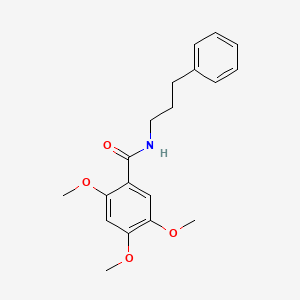
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)propanamide
説明
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)propanamide is a useful research compound. Its molecular formula is C15H12ClF2NO2 and its molecular weight is 311.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0524626 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicology
Research has extensively explored the environmental impact and toxicological effects of chlorophenoxy herbicides. For example, studies have reported on birth malformations and adverse perinatal outcomes in regions with heavy use of chlorophenoxy herbicides for weed control in grain farming (Schreinemachers, 2003). Toxicologic studies have also been conducted on fatal overdoses of chlorophenoxy herbicides, indicating the severity of their toxic effects (Osterloh, Lotti, & Pond, 1983).
Association with Diseases
Chlorophenoxy herbicides have been linked to various diseases, including soft tissue sarcoma and other cancers. Research in New Zealand, for example, investigated the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma, finding elevated relative risk estimates (Smith et al., 1984).
Exposure and Health Effects
Studies have assessed the exposure to environmental phenols, including chlorophenoxy compounds, in pregnant women and the general population. These studies aim to understand the extent of exposure and potential health effects, such as changes in urinary concentrations of environmental phenols and their association with health outcomes (Mortensen et al., 2014).
Occupational Exposure
Research on occupational exposure to chlorophenoxy herbicides has documented cases of chloracne and other health issues among workers in industries using these chemicals. Longitudinal studies have been conducted to evaluate the health outcomes of such exposure over time (Hryhorczuk et al., 1998).
Mechanistic Studies
Some studies have explored the mechanisms of action of chlorophenoxy herbicides, including their potential to cause oxidative stress and damage, which could be relevant to understanding the effects of "2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)propanamide" (Lerro et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,6-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9(21-11-7-5-10(16)6-8-11)15(20)19-14-12(17)3-2-4-13(14)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLCSGAKXYHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1F)F)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4572224.png)
![phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate](/img/structure/B4572226.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B4572236.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572239.png)


![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4572271.png)

![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine](/img/structure/B4572277.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4572313.png)
![propyl 2-[(anilinocarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572314.png)

![6-cyclopropyl-N-(3,5-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4572326.png)
